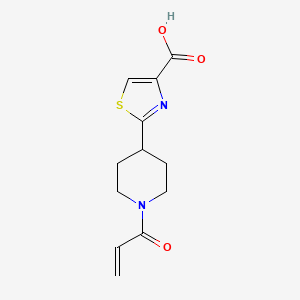

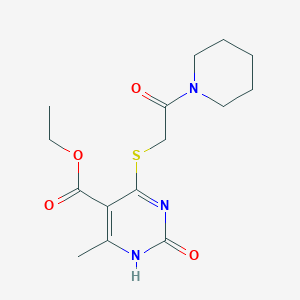

![molecular formula C20H16ClNO2 B2651506 N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 439111-14-5](/img/structure/B2651506.png)

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves the coupling reaction of amine and carboxylic acid . The starting materials amine and carboxylic acid were all synthesized according to previously reported methods . With all these compounds in hand, the target products were obtained in one step through the simple coupling reaction to give the furan-carboxamide derivatives in 30–80% yields .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives plays a significant role in their anti-influenza activity . In particular, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide showed the best activity against the H5N1 virus with an EC50 value of 1.25 μM .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furan-carboxamide derivatives include the coupling reaction of amine and carboxylic acid . The reaction yields furan-carboxamide derivatives in 30–80% yields .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis Techniques : Compounds similar to N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide have been synthesized using various techniques. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene, leading to the corresponding thioamide and then oxidation to produce the final compound (Aleksandrov & El’chaninov, 2017).

Chemical Properties : The study of chemical properties and reactivity of these compounds is essential for their potential applications in various fields. For instance, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline were investigated, showing how different substituents and reactions can modify the chemical structure and properties of these compounds (El’chaninov & Aleksandrov, 2017).

Biological Activities

Antimicrobial and Antioxidant Activity : Certain analogs of this compound have been studied for their antimicrobial and antioxidant activities. For example, the synthesis and investigation of antimicrobial and antioxidant activity of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides showed promising results in this area (Devi et al., 2010).

Inhibitors of NF-κB Activity and Anticancer Agents : Some derivatives are being researched for their potential as anticancer agents and inhibitors of NF-κB activity. A study on the design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs showed that these compounds exhibited potent cytotoxicity against various cancer cell lines and inhibited NF-κB activity (Choi et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Furan-carboxamide derivatives, including “N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide”, show promise as novel inhibitors of lethal H5N1 influenza A viruses . Therefore, future research could focus on further exploring the anti-influenza activity of these compounds and developing them into effective antiviral drugs .

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWACKHFHQWTGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)

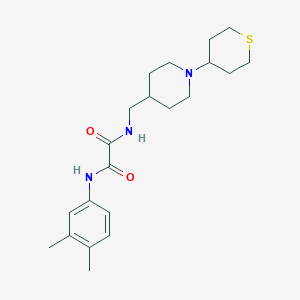

![N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine](/img/structure/B2651429.png)

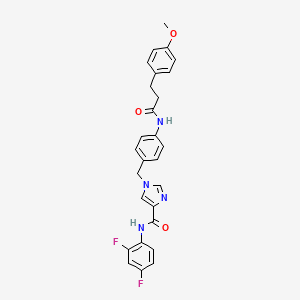

![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)

triazin-4-one](/img/structure/B2651431.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2651435.png)

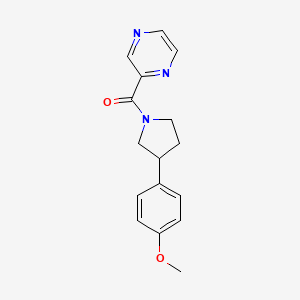

![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)